ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonyl group, and a brominated chlorobenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Brominated Chlorobenzoyl Intermediate: This step involves the bromination of 2-chlorobenzoyl chloride using bromine in the presence of a suitable catalyst.
Coupling with Piperazine: The brominated intermediate is then reacted with piperazine to form the piperazine-benzoyl intermediate.
Sulfonylation: The piperazine-benzoyl intermediate is further reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.
Esterification: Finally, the compound is esterified with ethyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-bromopyrrole-2-carboxylate: Similar in having a brominated aromatic ring but differs in the presence of a pyrrole ring instead of a piperazine ring.
4-Bromo-2-(2-chlorobenzoyl)phenyl 4-ethoxybenzoate: Shares the brominated chlorobenzoyl moiety but has a different ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-[[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrClN3O6S/c1-2-38-27(35)31-13-15-32(16-14-31)39(36,37)20-10-7-18(8-11-20)26(34)30-24-12-9-19(28)17-22(24)25(33)21-5-3-4-6-23(21)29/h3-12,17H,2,13-16H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSZRNVHIQIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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